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Compound of Interest

Compound Name: Ep vinyl quinidine

Cat. No.: B12394969 Get Quote

A Note on Nomenclature: 3-Epiquinine vs. 9-Epiquinine

A preliminary clarification on the nomenclature is essential for researchers and scientists in the

field of alkaloid chemistry. While the query specifies "3-Epiquinine," the widely recognized and

extensively studied epimer of quinine is 9-epiquinine. The epimerization of quinine, a crucial

process in both synthetic and medicinal chemistry, predominantly occurs at the C9 position,

which bears the hydroxyl group. This guide will, therefore, focus on the properties and

protocols associated with 9-epiquinine, the compound to which the Chemical Abstracts Service

(CAS) number and relevant scientific literature refer. It is highly probable that "3-Epiquinine" is

a misnomer or a typographical error for 9-epiquinine.

Chemical Identification and Nomenclature
9-Epiquinine is a diastereomer of quinine, a natural alkaloid renowned for its antimalarial

properties. The structural distinction lies in the stereochemistry at the C9 carbon atom. The

following table summarizes its key identifiers.
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Identifier Value

CAS Number 572-60-1[1][2][3][4]

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-

4-yl)methanol[5][6][7]

Synonyms
9-epi-Quinine, (8α,9S)-6′-Methoxycinchonan-9-

ol, Epiquinine[1][2]

Molecular Formula C₂₀H₂₄N₂O₂[1][3]

Molecular Weight 324.42 g/mol [1][2][4]

InChI Key LOUPRKONTZGTKE-FEBSWUBLSA-N[3]

Physicochemical Properties
The physical and chemical properties of 9-epiquinine are crucial for its handling,

characterization, and application in research and development.

Property Value

Appearance White to off-white solid

Storage Temperature -20°C[7]

Accurate Mass 324.1838[5][7]

Synthesis of 9-Epiquinine
The synthesis of 9-epiquinine is of significant interest, particularly for its use in the development

of chiral organocatalysts. While total synthesis routes have been developed, a common and

efficient method involves the stereochemical inversion of the C9 hydroxyl group of quinine. The

Mitsunobu reaction is a well-established protocol for this transformation.

Experimental Protocol: Synthesis of 9-Epiquinine from
Quinine via Mitsunobu Reaction
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This protocol describes the conversion of quinine to 9-epiquinine through an intermediate ester,

followed by hydrolysis.

Materials:

(-)-Quinine

p-Nitrobenzoic acid (PNBA)

Diethyl azodicarboxylate (DEAD)

Triphenylphosphine (PPh₃)

Anhydrous Tetrahydrofuran (THF)

Lithium hydroxide (LiOH)

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

Esterification (Mitsunobu Reaction):

To a solution of (-)-quinine in anhydrous THF, add p-nitrobenzoic acid (1.1 equivalents)

and triphenylphosphine (1.3 equivalents).

Cool the reaction mixture to 0°C.

Slowly add diethyl azodicarboxylate (1.1 equivalents) dropwise to the cooled solution.

Allow the reaction to warm to room temperature and stir for 7 hours, or until TLC analysis

indicates the consumption of the starting material.

The reaction proceeds with an inversion of stereochemistry at the C9 position to form the

corresponding p-nitrobenzoate ester of 9-epiquinine.

Hydrolysis:
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Upon completion of the esterification, add a solution of lithium hydroxide in water to the

reaction mixture in the same pot.

Stir the mixture at room temperature until the hydrolysis of the ester is complete

(monitored by TLC).

Quench the reaction with water and extract the product with a suitable organic solvent,

such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification:

Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 9-epiquinine.

This one-pot esterification-hydrolysis sequence provides an efficient method for obtaining 9-

epiquinine from its readily available diastereomer, quinine.

Below is a diagram illustrating the workflow for the synthesis of 9-epiquinine from quinine.
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Caption: Workflow for the synthesis of 9-epiquinine from quinine.
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Analytical Characterization
The structural confirmation and purity assessment of 9-epiquinine are typically performed using

a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure and stereochemistry. The chemical shifts and coupling constants of the

protons and carbons around the C9 stereocenter are distinct from those of quinine.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic

functional groups, such as the O-H stretch of the hydroxyl group and the C=C and C=N

stretches of the quinoline ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to

confirm the molecular formula by providing a highly accurate mass measurement.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination

of the three-dimensional structure and absolute stereochemistry of the molecule.[8][9]

The following diagram outlines a typical workflow for the analytical characterization of

synthesized 9-epiquinine.
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Caption: Experimental workflow for the characterization of 9-epiquinine.

Biological Activity and Applications in Drug
Development
While quinine is a potent antimalarial agent, 9-epiquinine exhibits significantly reduced activity

against Plasmodium falciparum. Studies have shown that quinine and its diastereomer

quinidine are over 100 times more active than 9-epiquinine and 9-epiquinidine against

chloroquine-sensitive strains of the malaria parasite, and over 10 times more active against

chloroquine-resistant strains.[8] This dramatic difference in biological activity underscores the
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critical importance of the stereochemistry at the C9 position for antimalarial efficacy. The

orientation of the hydroxyl group and the quinuclidine nitrogen in 9-epiquinine is considered

unfavorable for the interactions required for its antimalarial action.[9]

Despite its low intrinsic antimalarial activity, 9-epiquinine serves as a valuable precursor in the

synthesis of other biologically active compounds and, most notably, in the field of asymmetric

organocatalysis. Derivatives such as 9-amino(9-deoxy)epi cinchona alkaloids have emerged as

powerful chiral organocatalysts for a variety of stereoselective transformations.[10] These

catalysts are particularly effective in the functionalization of carbonyl compounds. Mechanistic

studies have revealed that these catalysts can form well-structured supramolecular assemblies

that enable high levels of stereocontrol in chemical reactions.[10]

Signaling Pathway Involvement
Currently, there is limited direct evidence in the scientific literature detailing the specific

involvement of 9-epiquinine in modulating intracellular signaling pathways, largely due to its

reduced biological activity compared to quinine. Research has primarily focused on its

synthesis and application as a building block for organocatalysts rather than its direct

pharmacological effects. The derivatives of 9-epiquinine, particularly the 9-amino(9-deoxy)epi

cinchona alkaloids, function as catalysts and their mechanism of action is understood in the

context of chemical reaction pathways rather than biological signaling cascades.

Conclusion
9-Epiquinine, the C9 epimer of quinine, is a compound of significant interest in synthetic

organic chemistry. While its biological activity as an antimalarial is substantially lower than that

of quinine, it serves as a crucial starting material for the synthesis of highly effective chiral

organocatalysts. The stereoselective synthesis and derivatization of 9-epiquinine continue to be

active areas of research, enabling the development of new catalytic systems for asymmetric

synthesis. A clear understanding of its nomenclature, properties, and synthetic methodologies

is paramount for researchers working in the fields of natural product chemistry, medicinal

chemistry, and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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